molecular formula C15H17N3O3S B2757414 2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide CAS No. 701223-58-7

2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide

Cat. No. B2757414
CAS RN: 701223-58-7
M. Wt: 319.38
InChI Key: UTQHWCDUOQAYSY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Sulfonamides, like this compound, are generally stable and resistant to hydrolysis and oxidation. They can participate in various chemical reactions, especially those involving the sulfonyl group or the amine group .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds bearing a sulfonamide moiety, including structures related to 2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide, have been synthesized for use as antimicrobial agents. These compounds have shown promising results against both bacterial and fungal infections due to their heterocyclic structures incorporating the sulfamoyl group (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Moreover, antibodies raised against similar sulfonamide antibiotics have been utilized in developing a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples, demonstrating the selectivity and sensitivity of these compounds (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).

Anticancer Activity

Research on novel soluble fluorinated polyamides containing pyridine and sulfone moieties has shown that these compounds exhibit high thermal stability, low dielectric constants, and significant transparency, suggesting potential for use in electronic applications. Their inherent viscosities and solubility in organic solvents also indicate a broad range of applications, including in the medical field for cancer treatment (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

Enzyme Inhibition for Therapeutic Applications

A series of compounds structurally related to helicase-primase inhibitors have been investigated as inhibitors of carbonic anhydrase isoforms. These studies have revealed low nanomolar inhibition values, indicating their potential as drug candidates for treating diseases like cancer, obesity, epilepsy, and glaucoma. The structural and functional diversity of these sulfonamide inhibitors highlights their significance in therapeutic applications (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

Structural Modification for Enhanced Activity

Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have led to the development of compounds with potent antiproliferative activities against cancer cell lines. By replacing the acetamide group with an alkylurea moiety, these compounds have shown reduced acute oral toxicity and maintained their inhibitory activity against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with low toxicity (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many sulfonamides act as inhibitors of enzymes, but without specific studies, it’s hard to predict the mechanism of action of this compound .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Some similar compounds are harmful by inhalation, in contact with skin, and if swallowed . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-12-3-5-14(6-4-12)22(20,21)18(2)11-15(19)17-13-7-9-16-10-8-13/h3-10H,11H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQHWCDUOQAYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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